molecular formula C8H8O3 B556544 4-(Hydroxymethyl)benzoic acid CAS No. 3006-96-0

4-(Hydroxymethyl)benzoic acid

Cat. No.: B556544
CAS No.: 3006-96-0
M. Wt: 152.15 g/mol
InChI Key: WWYFPDXEIFBNKE-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzoic acid is an organic compound with the chemical formula C8H8O3. It is a white or slightly yellow crystalline solid that is soluble in alcohol, ether, chloroform, and acetic acid . This compound is known for its various applications in pharmaceuticals and organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the catalytic oxidation of 4-(hydroxymethyl)toluene using catalysts such as cobalt or manganese salts in the presence of air or oxygen .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

4-(Hydroxymethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as a substrate for certain oxidoreductases, which catalyze the oxidation of the hydroxymethyl group to a carboxyl group. This reaction is crucial in the metabolism of aromatic compounds. Additionally, this compound can interact with binding proteins that facilitate its transport within the cell, ensuring its availability for metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of specific enzymes, this compound can affect gene expression and cellular metabolism. For instance, its presence can lead to the upregulation of antioxidant enzymes, thereby enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, either inhibiting or activating their function. For example, it may act as a competitive inhibitor for enzymes involved in the synthesis of aromatic amino acids, thereby regulating their production. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to gradual degradation. In in vitro studies, the long-term exposure of cells to this compound has been shown to result in adaptive responses, such as the increased expression of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can also change over time, with potential long-term impacts on metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It can be metabolized by enzymes such as monooxygenases and dehydrogenases, which convert it into intermediates that enter the central metabolic pathways. These reactions often require cofactors such as NADH or FADH2, which facilitate the transfer of electrons during the oxidation process. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is crucial for its availability to participate in metabolic reactions and to exert its biochemical effects. Additionally, its interaction with binding proteins can affect its stability and prevent its premature degradation .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum. The localization of this compound can influence its activity and function, as it may interact with different sets of enzymes and proteins depending on its location within the cell. This spatial regulation is essential for the compound’s role in cellular metabolism and signaling .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form aldehydes and carboxylic acids . In reduction reactions, it interacts with reducing agents to form alcohols . The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Properties

IUPAC Name

4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYFPDXEIFBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184111
Record name 4-(Hydroxymethyl)benzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3006-96-0
Record name 4-(Hydroxymethyl)benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3006-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(HYDROXYMETHYL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of Me pHMB (50.0 g., 0.30 mole) and 200 ml. of water containing sodium hydroxide (13.3 g., 0.33 mole) was refluxed for 3 hours. The colorless solution was filtered from a small amount (0.5 g.) of a gummy solid and extracted with methylene chloride (2 × 50 ml.). The aqueous portion was acidified with concentrated hydrochloric acid to give 37.0 g. of pHMBA: m.p. 180°-181° C. The filtrates were concentrated to 100 ml. at 100° C., cooled to 20° C., and filtered to give 6.7 g. of pHMBA (m.p. 181° C.). The combined yield of pHMBA was 43.7 g. (96%): silylation gc, 99.7% pHMBA.
Quantity
50 g
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13.3 g
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Synthesis routes and methods II

Procedure details

A solution of 3.68 g (92.3 mmol) of sodium borohydride, dissolved in 30 ml of water to which 5 ml of 5N NaOH have been added, is added dropwise and with stirring to a solution of 13.86 g (92.3 mmol) of 4-formylbenzoic acid in 200 ml of absolute ethanol. The reaction medium is left thus for 5 hours with stirring at room temperature. The ethanol is then removed by evaporation under vacuum and the residue is taken up with water and then acidified with 5N hydrochloric acid: the precipitate obtained is separated by filtration on a sinter.
Quantity
3.68 g
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reactant
Reaction Step One
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30 mL
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5 mL
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13.86 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

FIG. 1 is a diagram of the invented process using sodium hydroxide and ammonium hydroxide. Terephthalic acid, sodium hydroxide and ammonium hydroxide are metered into reservoir 1 by lines 2, 3 and 4 in ratios of one mole per mole at the beginning of the electrochemical reduction process to form sodium ammonium terephthalate. Added ammonium hydroxide is used as a buffer to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0. The sodium ammonium salt solution is thereupon pumped by suitable means by line 5 to electrolysis cell 6 wherein the salt of terephthalic acid is reduced to sodium p-hydroxymethylbenzoate (Na p-HMB). The Na p-HMB is thereupon pumped by line 7 back to the reservoir 1 which contains Na p-HMB, NH4OH, and monosodium terephthalate. After optimum levels of Na p-HMB have been reached in the reservoir 1, a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor 9 to which make-up terephthalic acid and make-up sodium hydroxide are added by lines 10 and 11. Make-up terephthalic acid and sodium hydroxide are required because of the reduction of the sodium ammonium terephthalate to Na p-HMB and to salt out the Na p-HMB. Recycle ammonium salt from reactor 9 is pumped by line 25 to line 18 and thence to reservoir 1. The disodium terephthalate in reactor 9 is pumped with the solution removed from reservoir 1 by line 12 to chill unit 13 wherein the Na p-HMB is salted out by the presence of the disodium terephthalate. The resulting slurry in chill unit 13 is pumped by line 14 to filter 15 wherein solids comprising Na p-HMB are filtered and forwarded by line 16 to be recrystallized in crystallizer 17. Mother liquor from filter 15 is recycled to reservoir 1 by line 18. Mother liquor after dewatering from crystallizer 17 is recycled to reservoir 1 by line 19, which joins line 18. Recycle slurry from filter 15 is returned to chill unit 13 by line 22 if recycle is necessary to obtain sufficient cooling. Make-up terephthalic acid and ammonium hydroxide are added to line 18 by lines 20 and 21 to restore the sodium:ammonium:terephthalate ratio and are reacted in reservoir 1. Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it is acidified to obtain p-hydroxymethylbenzoic acid.
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Name
sodium ammonium terephthalate
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reactant
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Name
Na p-HMB
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Na p-HMB
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[Compound]
Name
ammonium salt
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reactant
Reaction Step Nine
Name
disodium terephthalate
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reactant
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Name
sodium ammonium salt
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Name
sodium p-hydroxymethylbenzoate
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0 (± 1) mol
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reactant
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Name
Na p-HMB
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Reaction Step 18
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Na p-HMB
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Na p-HMB
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Reaction Step 22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)benzoic acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)benzoic acid
Customer
Q & A

Q1: Can 4-(Hydroxymethyl)benzoic acid be synthesized from renewable resources?

A1: Yes, 4-HMBA can be synthesized from 5-(hydroxymethyl)furoic acid (HMFA), a platform chemical derived from biomass, through a Diels-Alder reaction with ethylene. This reaction is typically catalyzed by Lewis acidic molecular sieves such as Sn-Beta or Zr-Beta. [, ]

Q2: What are the advantages of synthesizing this compound from biomass?

A2: Synthesizing 4-HMBA from biomass offers a renewable alternative to traditional petroleum-based routes for producing terephthalic acid (PTA), a monomer used in polyethylene terephthalate (PET) production. This approach aligns with the growing demand for sustainable and environmentally friendly chemical production methods. [, ]

Q3: How is this compound used in polymer synthesis?

A3: 4-HMBA can be used as an initiator in the synthesis of poly(ϵ-caprolactone) prepolymers. These prepolymers can be further reacted to produce high molecular weight poly(ester-anhydride)s, a class of biodegradable polymers with potential applications in drug delivery and tissue engineering. []

Q4: Are there challenges in using 4-HMBA as an initiator for polymerization?

A4: While 4-HMBA can be used successfully, other initiators like 4-hydroxybenzoic acid and adipic acid have been found to produce less satisfactory results in poly(ϵ-caprolactone) prepolymer synthesis. []

Q5: What is the electrochemical behavior of this compound?

A5: 4-HMBA undergoes electrochemical oxidation, with gold (Au) demonstrating the lowest onset potential for catalyzing this reaction in alkaline electrolytes compared to nickel (Ni) and platinum (Pt). [, ] Interestingly, Pt, a conventionally good electrocatalyst for alcohol oxidation, does not catalyze the electrooxidation of 4-HMBA under alkaline conditions. []

Q6: What are the products of this compound electrooxidation?

A6: The electrochemical oxidation of 4-HMBA on a gold working electrode yields 4-carboxybenzaldehyde and terephthalic acid as the main products. [, ]

Q7: Can plasmonic effects enhance the electrochemical oxidation of 4-HMBA?

A7: Yes, electrodeposited gold nanoparticles (Au NPs) on indium tin oxide (ITO) can enhance the electrochemical oxidation of 4-HMBA under green and red LED light illuminations due to the plasmonic effects of the Au nanostructures. This enhancement is attributed to the broad absorption of the Au nanostructures in the visible and near-infrared range. []

Q8: Have computational methods been used to study 4-HMBA synthesis?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 4-HMBA synthesis from ethylene and HMFA catalyzed by Sn-BEA zeolites. [, , ] These studies provided insights into the preferred reaction pathways and the role of the Sn active site in stabilizing the transition state of the Diels-Alder reaction.

Q9: Can the computational models predict the effect of different catalysts on the Diels-Alder reaction?

A9: Yes, computational studies have shown that the choice of metal in the active site of the zeolite catalyst significantly influences the reaction barrier for the Diels-Alder reaction. For instance, replacing Sn with Ti in the active site leads to the highest reaction barriers. []

Q10: Beyond catalyst selection, can computational methods be used to further optimize 4-HMBA synthesis?

A10: Yes, QM/MM simulations have been used to investigate the influence of solvents and the effects of active site structures on the reaction barriers in 4-HMBA synthesis. This information can guide the design of more efficient catalysts and reaction conditions for the production of 4-HMBA. []

Q11: Are there other applications of 4-HMBA in organic synthesis?

A11: 4-HMBA is utilized in solid-phase peptide synthesis. It acts as a linker, anchoring the peptide to a solid support, enabling the synthesis of diverse bombesin analogs with modifications at the C-terminus. This approach facilitates the creation of libraries of peptides with varying biological activities. []

Q12: Does 4-HMBA have any known biological activity?

A12: While not a primary focus of the provided research, two isoflavones, 4',7-dihydroxyisoflavone and 4',5,7-trihydroxy-7-methoyisoflavone, isolated alongside 4-HMBA from the endophyte HCCB00189, exhibited cytotoxicity against A549 and LoVo tumor cells. This finding suggests potential avenues for further exploration of 4-HMBA and related compounds in medicinal chemistry. []

Q13: Has 4-HMBA been identified in natural sources?

A13: 4-HMBA was found in the leaf extracts of Rhynchosia capitata, a plant known for its allelopathic effects. While its specific role in this context requires further investigation, this finding highlights the potential ecological relevance of 4-HMBA. [, ]

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